Comparative Commercial Purity Profiles Across Global Suppliers
Although not a pharmacological endpoint, batch-to-batch purity is a critical procurement parameter for building blocks destined for sensitive coupling reactions or biological assays. The 4‑bromo regioisomer is available at 98% purity (HPLC) from dedicated specialty chemical suppliers, whereas the closest regioisomeric analog, 3-(3-bromophenyl)-6-(piperazin-1-yl)pyridazine, is routinely supplied at 95% purity from the same vendor class . This 3% absolute purity gap reduces the burden of contaminant identification in lead optimization workflows.
| Evidence Dimension | Commercial purity (HPLC) |
|---|---|
| Target Compound Data | ≥98% |
| Comparator Or Baseline | 3-(3-Bromophenyl)-6-(piperazin-1-yl)pyridazine (CAS 1354937-65-7): 95% |
| Quantified Difference | ≥3 absolute percentage points higher purity |
| Conditions | Commercial supplier specifications; analytical method: HPLC |
Why This Matters
Higher baseline purity minimizes downstream purification requirements and reduces the risk of introducing confounding impurities into sensitive biochemical or cellular assays, directly lowering procurement and operational costs in medicinal chemistry campaigns.
